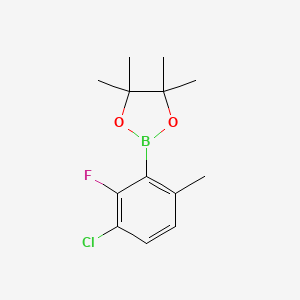
Quinazoline-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline-7-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . The structure of this compound consists of a quinazoline ring system with a cyano group (-CN) attached at the seventh position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Quinazoline-7-carbonitrile can be synthesized through various methods, including:
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as palladium, copper, and nickel are used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasonic waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to increase the solubility of reactants in different phases, thereby improving the reaction efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using metal-catalyzed reactions due to their efficiency and high yield . The use of continuous flow reactors and automated systems can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: Quinazoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-7-carboxylic acid.
Reduction: Reduction of the cyano group can yield quinazoline-7-methylamine.
Substitution: The cyano group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products:
Oxidation: Quinazoline-7-carboxylic acid.
Reduction: Quinazoline-7-methylamine.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Quinazoline-7-carbonitrile has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of quinazoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound act as inhibitors of tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation . By inhibiting these enzymes, this compound derivatives can exert anti-cancer effects .
Comparación Con Compuestos Similares
Quinazoline-7-carbonitrile can be compared with other similar compounds such as:
- Quinazoline-2-carbonitrile
- Quinazoline-4-carbonitrile
- Quinoxaline
- Cinnoline
- Phthalazine
Uniqueness: this compound is unique due to the position of the cyano group at the seventh position, which can influence its chemical reactivity and biological activity . This positional variation can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile .
Propiedades
IUPAC Name |
quinazoline-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-4-7-1-2-8-5-11-6-12-9(8)3-7/h1-3,5-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYGBDOUZKESFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333138.png)


![1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B15333158.png)
![2-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15333168.png)


![2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane](/img/structure/B15333178.png)

![2-(Hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide](/img/structure/B15333201.png)



